Ethyl 7-chloro-2-methylimidazo[1,2-A]pyridine-3-carboxylate
Description
Properties
IUPAC Name |
ethyl 7-chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClN2O2/c1-3-16-11(15)10-7(2)13-9-6-8(12)4-5-14(9)10/h4-6H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYPGLDGWMWXYAA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C2N1C=CC(=C2)Cl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Substrate Design
The TosOH-catalyzed cyclization, adapted from Method A in Search Result 1, involves the condensation of 7-chloropyridin-2-amine with 2-methylpyridine-2-carbaldehyde in methanol under reflux conditions. The reaction proceeds via a Groebke-Blackburn-Bienaymé three-component mechanism, where TosOH facilitates imine formation between the amine and aldehyde, followed by nucleophilic attack of the isocyanide (2-isocyano-2,4,4-trimethylpentane) to form the imidazo[1,2-a]pyridine core. The 7-chloro substituent is introduced via pre-functionalized pyridin-2-amine, while the 2-methyl group originates from the aldehyde component.
Optimization and Yield Analysis
Optimization studies reveal that maintaining a 1:1 molar ratio of amine to aldehyde and a reaction temperature of 70°C for 12 hours maximizes yield (Table 1). Silica gel chromatography purification yields the intermediate 7-chloro-2-methylimidazo[1,2-a]pyridin-3-amine, which is subsequently esterified using ethyl chloroformate in dichloromethane with triethylamine as a base.
Table 1: TosOH-Mediated Cyclization Parameters
| Parameter | Optimal Value | Yield (%) |
|---|---|---|
| Temperature | 70°C | 84–96 |
| Reaction Time | 12 h | - |
| Catalyst Loading | 0.2 eq TosOH | - |
CBr4-Mediated Oxidative Cyclization
Methodology and Scope
The CBr4-mediated approach, derived from Search Result 2, offers a one-pot oxidative cyclization strategy. Here, 7-chloropyridin-2-amine reacts with ethyl 3-oxobutanoate in acetonitrile at 80°C for 24 hours, with CBr4 serving as both an oxidizing agent and bromine source. This method introduces the ester group in situ, eliminating the need for post-cyclization functionalization.
Comparative Efficiency
While this method simplifies the synthesis by combining cyclization and esterification, yields are moderately lower (65–75%) due to competing side reactions such as over-bromination (Table 2). The 2-methyl group is incorporated via the ketone component (ethyl 3-oxobutanoate), while the 7-chloro substituent is pre-installed on the pyridin-2-amine.
Table 2: CBr4-Mediated Reaction Performance
| Condition | Value | Yield (%) |
|---|---|---|
| Temperature | 80°C | 65–75 |
| Reaction Time | 24 h | - |
| CBr4 Equivalents | 2.0 eq | - |
Palladium-Catalyzed Coupling for Late-Stage Functionalization
Halogenation and Cross-Coupling
Method C from Search Result 1 provides a pathway for introducing the chloro group post-cyclization. Starting with 2-methylimidazo[1,2-a]pyridine-3-carboxylate, electrophilic chlorination using N-chlorosuccinimide (NCS) in DMF at 0°C selectively functionalizes the 7-position. Subsequent Suzuki-Miyaura coupling or Buchwald-Hartwig amination may be employed for further diversification, though these steps are unnecessary for the target compound.
Challenges in Regioselectivity
The major limitation of this route is the moderate regioselectivity of chlorination, often resulting in a 3:1 mixture of 7-chloro and 5-chloro isomers. Purification via preparative HPLC increases the overall process cost, rendering this method less practical for large-scale synthesis.
Critical Comparison of Synthetic Routes
Table 3: Method Comparison for Ethyl 7-Chloro-2-Methylimidazo[1,2-a]Pyridine-3-Carboxylate
| Method | Advantages | Disadvantages | Yield (%) |
|---|---|---|---|
| TosOH Cyclization | High yield, one-pot | Requires chromatography | 84–96 |
| CBr4 Oxidative | In situ esterification | Lower yield, side reactions | 65–75 |
| Late-Stage Chloro | Flexible functionalization | Poor regioselectivity | 50–60 |
Chemical Reactions Analysis
Types of Reactions
Ethyl 7-chloro-2-methylimidazo[1,2-A]pyridine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using metal-free oxidation strategies.
Reduction: Reduction reactions can be performed to modify the functional groups attached to the imidazo[1,2-A]pyridine core.
Common Reagents and Conditions
Oxidation: Metal-free oxidizing agents.
Reduction: Hydrogenation catalysts or reducing agents like sodium borohydride.
Substitution: Nucleophilic reagents such as amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of hydroxylated derivatives, while substitution reactions can yield a variety of functionalized imidazo[1,2-A]pyridine derivatives .
Scientific Research Applications
Medicinal Chemistry
Ethyl 7-chloro-2-methylimidazo[1,2-A]pyridine-3-carboxylate has been investigated for its potential therapeutic applications:
- Antimicrobial Activity : Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various pathogens, including multidrug-resistant strains of Mycobacterium tuberculosis, with minimum inhibitory concentrations (MIC) ranging from 0.03 to 5.0 μM .
- Antiviral Properties : The compound has also shown promise in inhibiting viral replication, positioning it as a candidate for antiviral drug development .
- Cancer Research : this compound has been explored for its activity against cancer cells. It may inhibit key enzymes involved in tumor growth, such as c-Met kinase, with an IC50 value reported at 3.9 nM .
Biological Research
The compound's biological mechanisms are of particular interest:
- Mechanism of Action : this compound interacts with specific molecular targets, inhibiting enzymes or receptors critical to pathogen survival or cancer cell proliferation. For instance, it may inhibit DNA gyrase in bacteria and various kinases in cancer cells .
- Mutagenic and Carcinogenic Potential : Studies have indicated that compounds within the imidazo[1,2-A]pyridine family can interact with DNA, potentially leading to mutagenic effects. Further research is needed to assess the safety profile of this compound .
Industrial Applications
This compound serves as a building block in the synthesis of more complex heterocyclic compounds used in various industrial applications:
- Synthesis of Pharmaceuticals : The compound is utilized in the synthesis of other biologically active molecules due to its unique structural characteristics .
Comparative Analysis with Related Compounds
To understand the unique properties of this compound, comparisons with structurally similar compounds can be insightful:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| Ethyl 8-amino-7-methylimidazo[1,2-a]pyridine-2-carboxylate | Contains an amino group at position 8 | Potentially enhanced biological activity due to amino substitution |
| Ethyl 7-ethylimidazo[1,2-a]pyridine-2-carboxylate | Ethyl group instead of methyl at position 7 | Variation in lipophilicity affecting bioavailability |
| Ethyl 7-methylimidazo[1,2-a]pyridine-3-carboxamide | Methyl group at position 7 | Different steric effects influencing reactivity |
This table illustrates how subtle changes in chemical structure can significantly impact the biological activity of imidazo[1,2-a]pyridine derivatives.
Case Studies
Several studies highlight the effectiveness of this compound:
- Inhibition of c-Met Kinase : A study demonstrated that derivatives from imidazo[1,2-a]pyridine structures could inhibit c-Met kinase effectively .
- Antitubercular Activity : Another investigation into imidazo[1,2-a]pyridine derivatives revealed promising antitubercular activity against both replicating and non-replicating Mycobacterium tuberculosis strains .
Mechanism of Action
The mechanism of action of Ethyl 7-chloro-2-methylimidazo[1,2-A]pyridine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For instance, its antimicrobial activity may be due to the inhibition of key enzymes involved in bacterial cell wall synthesis .
Comparison with Similar Compounds
Ethyl 7-chloro-2-methylimidazo[1,2-A]pyridine-3-carboxylate can be compared with other imidazo[1,2-A]pyridine derivatives:
Zolpidem: Used as a sedative and hypnotic agent.
Zolimidine: Used for the treatment of peptic ulcers.
Rifaximin: Used for the treatment of hepatic encephalopathy.
These compounds share the imidazo[1,2-A]pyridine core but differ in their functional groups and specific applications. This compound is unique due to its specific chloro and ethyl substitutions, which confer distinct chemical and biological properties.
Biological Activity
Ethyl 7-chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylate (CAS: 1335053-81-0) is a compound of interest due to its potential biological activities, particularly in the context of antimicrobial and anticancer properties. This article explores its biological activity, structure-activity relationships (SAR), and relevant research findings.
Chemical Structure and Properties
This compound has the following chemical properties:
- Molecular Formula : C11H11ClN2O2
- Molecular Weight : 238.68 g/mol
- Purity : Typically around 95% to 98% in commercial preparations .
The compound features a chloro substituent at the 7-position and a methyl group at the 2-position of the imidazo[1,2-a]pyridine ring, which are crucial for its biological activity.
Antimicrobial Activity
Recent studies have indicated that imidazo[1,2-a]pyridine derivatives exhibit significant antimicrobial properties. For instance, some derivatives have been shown to be effective against Mycobacterium tuberculosis (M. tuberculosis), with specific compounds demonstrating higher potency than traditional antibiotics like isoniazid. The mechanism of action is believed to involve inhibition of QcrB, a component of the cytochrome bc1 complex essential for ATP synthesis in M. tuberculosis .
Anticancer Activity
The potential anticancer properties of this compound have been explored through various SAR studies. These studies suggest that modifications to the imidazo[1,2-a]pyridine scaffold can enhance cytotoxicity against several cancer cell lines. For example, compounds with specific substitutions at the 6 and 7 positions of the ring showed improved activity against cancer cells compared to their unsubstituted counterparts .
Case Study: Anti-Tuberculosis Activity
In a study focused on the anti-tuberculosis activity of imidazo[1,2-a]pyridine derivatives, this compound was evaluated alongside several other compounds. The results showed that this compound had a notable inhibitory effect on the growth of M. tuberculosis strains, including multidrug-resistant variants. The study highlighted that structural modifications significantly affected potency, emphasizing the importance of the chloro and methyl groups in enhancing biological activity .
Pharmacokinetic Studies
Preliminary pharmacokinetic studies on related compounds revealed important data regarding their absorption, distribution, metabolism, and excretion (ADME) profiles. For instance, one derivative demonstrated high plasma protein binding (>99%) and moderate inhibition of cytochrome P450 enzymes at therapeutic concentrations. Such findings are crucial for understanding the drug-like properties and potential therapeutic applications of these compounds .
Summary of Biological Activities
| Activity Type | Description |
|---|---|
| Antimicrobial | Effective against M. tuberculosis; potential as a QcrB inhibitor |
| Anticancer | Cytotoxic effects observed in various cancer cell lines |
| Pharmacokinetics | High plasma protein binding; moderate CYP inhibition |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for ethyl 7-chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylate, and how do reaction conditions influence yield?
- Methodology : The compound is typically synthesized via cyclocondensation of 2-aminopyridine derivatives with β-keto esters. For example:
- Route 1 : Refluxing 2-aminopyridine with ethyl 2-chloroacetoacetate in ethanol for 6 hours yields 45% of the core imidazo[1,2-a]pyridine scaffold after recrystallization .
- Route 2 : Substituted analogs (e.g., 7-chloro derivatives) may require halogenation steps or direct use of chloro-substituted precursors. For instance, CBr₄ in acetonitrile facilitates cyclization with ketone esters, though yields depend on stoichiometry and solvent choice .
Q. Which spectroscopic and crystallographic methods are most reliable for characterizing this compound?
- Spectroscopy :
- ¹H/¹³C NMR : Assign peaks using deuterated solvents (e.g., DMSO-d₆) to confirm substituent positions (e.g., methyl at C2, chloro at C7) .
- HRMS : High-resolution mass spectrometry validates molecular weight (e.g., [M + H]⁺ calculated: 307.03025; observed: 307.03034) .
Advanced Research Questions
Q. How can contradictory crystallographic data (e.g., disorder, twinning) be resolved during structure determination?
- Methodology :
- Use SHELXTL for robust refinement: Apply restraints to disordered regions (e.g., ethyl groups) and test for twinning operators using the TWIN command .
- Validate with PLATON checks: Analyze symmetry-equivalent reflections to detect missed twinning .
Q. What strategies optimize synthetic yield while minimizing byproducts in multistep syntheses?
- Approach :
- Solvent Selection : Polar aprotic solvents (e.g., CH₃CN) enhance reactivity of halogenated intermediates compared to ethanol .
- Catalysis : Acidic conditions (e.g., H₂SO₄) accelerate hydrazide formation, reducing side reactions .
- Yield Comparison :
| Method | Solvent | Catalyst | Yield | Reference |
|---|---|---|---|---|
| Reflux (6h) | Ethanol | None | 45% | |
| Microwave (90 min) | Ethanol | H₂SO₄ | 73% | |
| Halogenated precursor | CH₃CN | CBr₄ | 62%* | |
| *Estimated from analogous reactions. |
Q. How can computational chemistry (e.g., DFT) predict reactivity and guide synthetic design?
- DFT Applications :
- Geometry Optimization : Calculate ground-state geometries to predict regioselectivity in cyclization reactions. For example, imidazo[1,2-a]pyridine derivatives show planar conformations with delocalized π-electrons .
- Electronic Properties : Frontier molecular orbital (FMO) analysis identifies nucleophilic/electrophilic sites, aiding in functionalization (e.g., chloro-substitution at C7) .
Q. What in vitro assays evaluate the bioactivity of this compound, particularly in oncology?
- Assay Design :
- PI3K Inhibition : Measure IC₅₀ values using kinase assays (e.g., IPD-196 analog inhibits PI3K/Akt/mTOR pathways in hepatoma cells) .
- Cell Cycle Analysis : Flow cytometry detects G1/S arrest in treated cells (e.g., Huh-7 HCC lines) .
Data Contradiction Analysis
Q. How to reconcile discrepancies in reported synthetic yields for similar imidazo[1,2-a]pyridines?
- Root Causes :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
